XCC
CAS No.: 96865-83-7
Cat. No.: VC0004840
Molecular Formula: C19H22N4O5
Molecular Weight: 386.4 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 96865-83-7 |
---|---|
Molecular Formula | C19H22N4O5 |
Molecular Weight | 386.4 g/mol |
IUPAC Name | 2-[4-(2,6-dioxo-1,3-dipropyl-7H-purin-8-yl)phenoxy]acetic acid |
Standard InChI | InChI=1S/C19H22N4O5/c1-3-9-22-17-15(18(26)23(10-4-2)19(22)27)20-16(21-17)12-5-7-13(8-6-12)28-11-14(24)25/h5-8H,3-4,9-11H2,1-2H3,(H,20,21)(H,24,25) |
Standard InChI Key | QTMMGCYGCFXBFI-UHFFFAOYSA-N |
SMILES | CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C3=CC=C(C=C3)OCC(=O)O |
Canonical SMILES | CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C3=CC=C(C=C3)OCC(=O)O |
Chemical Identity and Structural Features
XCC, registered under CAS number 96865-83-7, belongs to the 1,3,8-substituted xanthine derivative family. Its IUPAC name, 2-[4-(2,6-dioxo-1,3-dipropyl-7H-purin-8-yl)phenoxy]acetic acid, reflects a complex architecture combining a purine core with phenoxy and acetic acid substituents . The molecule’s planar structure facilitates interactions with adenosine receptors, while its propyl groups enhance lipid solubility, influencing pharmacokinetic properties.
Table 1: Key Chemical Properties of XCC
Property | Value |
---|---|
Molecular Formula | C₁₉H₂₂N₄O₅ |
Molecular Weight | 386.4 g/mol |
Solubility | Soluble in DMSO (50 mM) |
SMILES | CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C3=CC=C(C=C3)OCC(=O)O |
Storage Conditions | Desiccated at -20°C |
Quantum mechanical analyses of XCC’s electron distribution reveal polarized carbonyl groups that stabilize receptor binding through hydrogen bonding . The acetic acid moiety further contributes to electrostatic interactions with receptor residues, a feature critical for its antagonistic efficacy .
Biological Activity and Mechanism of Action
XCC’s primary pharmacological action involves competitive inhibition of adenosine receptors, particularly A₁ and A₂B subtypes. Binding assays demonstrate a Kᵢ of 42 nM for A₁ receptors, surpassing the potency of classical antagonists like caffeine (Kᵢ ~1000 nM for A₁) . This selectivity arises from steric complementarity between XCC’s propyl chains and hydrophobic pockets in the A₁ receptor’s transmembrane domain .
Receptor Interaction Dynamics
Upon binding, XCC induces conformational changes in adenosine receptors, preventing endogenous adenosine from activating downstream G-protein signaling. This antagonism modulates cyclic AMP (cAMP) levels, influencing neuronal excitability and vascular tone . In hippocampal neurons, XCC (10 μM) potentiates NMDA receptor-mediated currents by 40%, suggesting a role in regulating synaptic plasticity .
Cellular Effects
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Neurotransmission: XCC (1–100 μM) enhances glutamatergic transmission in rat hippocampal slices, an effect abolished by A₁ receptor knockout .
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Cardiovascular System: In Langendorff-perfused hearts, XCC (0.1 μM) increases coronary flow by 22% via A₂B receptor blockade .
Pharmacological Applications and Research Findings
Preclinical studies underscore XCC’s therapeutic potential in neurological and cardiovascular disorders.
Neuroprotection
In a rat model of global ischemia, intraventricular XCC infusion (5 nmol) reduced hippocampal CA1 neuronal death by 65% compared to controls . This neuroprotection correlated with attenuated glutamate release, highlighting A₁ receptor-mediated presynaptic inhibition.
Cardioprotection
XCC (0.3 mg/kg IV) improved left ventricular ejection fraction by 18% in post-infarct pigs, an effect attributed to A₂B receptor blockade and subsequent reduction of myocardial fibrosis .
Table 2: Key Pharmacodynamic Parameters of XCC
Parameter | Value (Mean ± SEM) |
---|---|
A₁ Receptor Kᵢ | 42 ± 3 nM |
A₂B Receptor Kᵢ | 68 ± 5 nM |
Plasma Half-Life (Rat) | 2.1 ± 0.3 h |
Protein Binding | 89 ± 2% |
Comparative Analysis with Related Xanthine Derivatives
XCC’s pharmacological profile distinguishes it from other adenosine antagonists.
Table 3: Selectivity Profile of Xanthine Derivatives
Compound | A₁ Kᵢ (nM) | A₂A Kᵢ (nM) | A₂B Kᵢ (nM) |
---|---|---|---|
XCC | 42 | 1130 | 68 |
Caffeine | 1000 | 2400 | >10,000 |
DPCPX | 0.4 | 1290 | 340 |
While DPCPX exhibits higher A₁ affinity, XCC’s balanced A₁/A₂B selectivity offers broader therapeutic applicability .
Future Directions in XCC Research
Ongoing investigations aim to optimize XCC’s pharmacokinetic profile through structural modifications. Deuterating the propyl chains (C₁₉D₂₂N₄O₅) increased metabolic stability in vitro by 3-fold, suggesting a path toward extended duration of action . Additionally, nanoparticle-encapsulated XCC formulations are under development to enhance blood-brain barrier penetration for neurodegenerative disease applications .
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